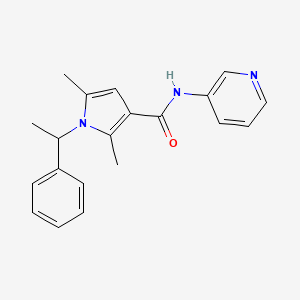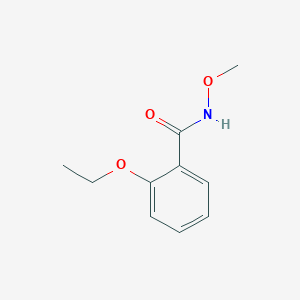
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one, also known as PZQ, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PZQ has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to inhibit the formation of amyloid beta plaques by reducing the production of beta-secretase, an enzyme that is involved in the formation of the plaques.
Biochemical and Physiological Effects:
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been shown to inhibit the formation of blood vessels that are necessary for the growth and spread of cancer cells. In Alzheimer's disease, 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is that it has been extensively studied and has shown promising results in the treatment of various diseases. However, one of the limitations of 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of diseases.
Future Directions
There are several future directions for research on 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one. One area of research is to further investigate its mechanism of action, which will help to optimize its use in the treatment of diseases. Another area of research is to investigate its potential use in combination with other drugs, which may enhance its effectiveness. Additionally, research is needed to investigate the potential use of 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has several advantages and limitations for lab experiments, and there are several future directions for research on 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one, including investigating its mechanism of action and potential use in combination with other drugs.
Synthesis Methods
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one can be synthesized using a variety of methods, including the reaction of 4-(4-bromophenyl)-1H-pyrazole with 2-amino-3-chloroquinazoline in the presence of a base. The resulting product is then reduced to obtain 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one. Other methods include the reaction of 4-(4-bromophenyl)-1H-pyrazole with 2-amino-3-chloroquinazoline in the presence of palladium catalysts, and the reaction of 4-(4-nitrophenyl)-1H-pyrazole with 2-amino-3-chloroquinazoline in the presence of a reducing agent.
Scientific Research Applications
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential use in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to enhance the effectiveness of chemotherapy drugs. 2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-14-4-1-2-5-15(14)19-16(20-17)12-6-8-13(9-7-12)21-11-3-10-18-21/h1-11,16,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNXLNSTUMTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-pyrazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)



![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)